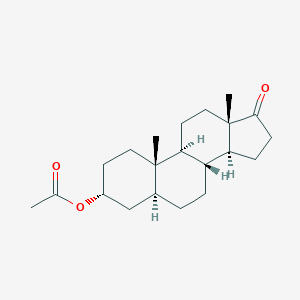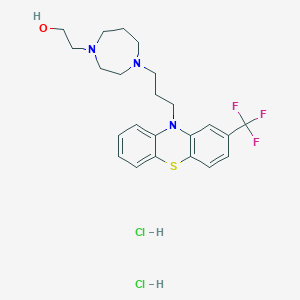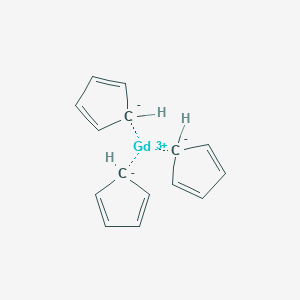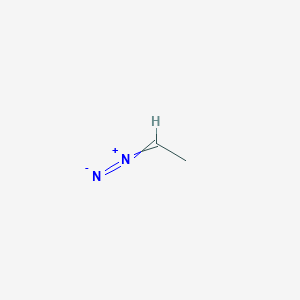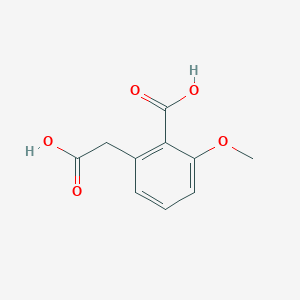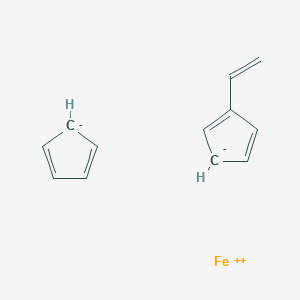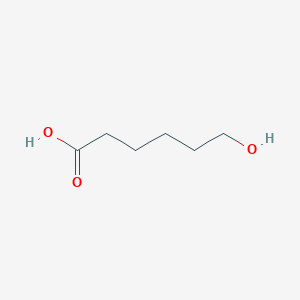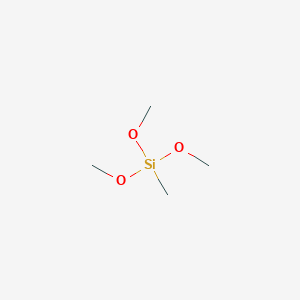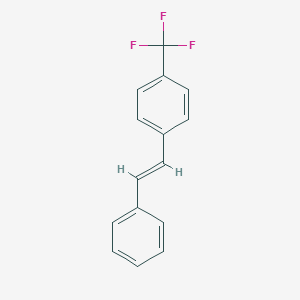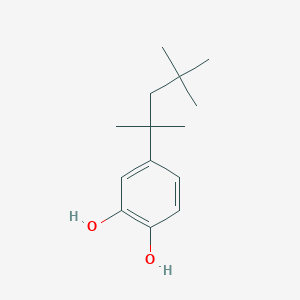
4-(1,1,3,3-Tetramethylbutyl)pyrocatechol
Übersicht
Beschreibung
Synthesis Analysis
TMHQ is synthesized by reacting pyrocatechol with tert-butyl hydroperoxide in the presence of an acid catalyst. The resulting product is then treated with dimethylamine to produce the final compound. TMHQ can also be obtained through the alkylation of pyrocatechol with tert-butyl bromide and subsequent reduction of the resulting tert-butyl catechol with sodium borohydride.Molecular Structure Analysis
The molecular formula of TMHQ is C14H22O2 . The InChI string representation is InChI=1S/C14H22O2/c1-13(2,3)9-14(4,5)10-6-7-11(15)12(16)8-10/h6-8,15-16H,9H2,1-5H3 . The Canonical SMILES representation is CC©©CC©©C1=CC(=C(C=C1)O)O .Physical And Chemical Properties Analysis
TMHQ has a molecular weight of 222.32 g/mol . It is a weakly acidic compound with a pKa value of 9.6. It has a high boiling point of 300°C and a flash point of 180°C. TMHQ is a white crystalline powder that is soluble in organic solvents but insoluble in water.Wissenschaftliche Forschungsanwendungen
Inactivation of Blood-Borne Enveloped Viruses
Scientific Field
This application falls under the field of Clinical Chemistry and Virology .
Application Summary
The compound is used as a non-ionic detergent, commonly called Triton X-100, to inactivate blood-borne viruses . This is especially useful in outbreaks that strain healthcare system capacity .
Method of Application
Lithium-heparinized plasma was mixed with the detergent Triton X-100 at 1%. The inactivation of Ebola virus (EBOV), yellow fever virus (YFV), and chikungunya virus (CHIKV) was assessed using a virus-outgrowth assay .
Results and Outcomes
Incubation with 1% Triton X-100 for 5 minutes was sufficient to completely inactivate EBOV and YFV spiked into plasma but did not completely inactivate CHIKV infectivity even after 60 minutes of incubation . A bias of −0.78 mmol/L (95% CI, −2.41 to 0.85) was observed for CO2 and 5.79 U/L (95% CI, −0.05 to 11.63) was observed for aspartate aminotransferase after addition of Triton X-100 .
Antioxidant Activity in Lubricating Oil
Scientific Field
This application falls under the field of Chemical Engineering and Organic Synthesis .
Application Summary
The compound has been widely used in the synthesis of lubricating oil because of the reactive hydrogen atom bonded to the N atom .
Method of Application
The specific method of application in the synthesis of lubricating oil is not provided in the source .
Results and Outcomes
The compound has been found to exhibit antioxidant activity, which is beneficial in the context of lubricating oil .
Flavoring Agent in Food Industry
Scientific Field
This application falls under the field of Food Science and Technology .
Application Summary
The compound is used as a flavoring agent in the food industry .
Method of Application
The specific method of application in the food industry is not provided in the source .
Results and Outcomes
The compound has been found to exhibit flavoring properties, which is beneficial in the context of food products .
Organic Synthesis and Medicinal Chemistry
Scientific Field
This application falls under the field of Organic Synthesis and Medicinal Chemistry .
Application Summary
This hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for preparation of drug candidates containing hindered amine motifs .
Method of Application
The specific method of application in the synthesis of drug candidates is not provided in the source .
Results and Outcomes
The compound has been found to be useful in the preparation of drug candidates containing hindered amine motifs .
Detergents, Deodorants, Astringents, Creams, and Antiseptics
Scientific Field
This application falls under the field of Cosmetics and Personal Care Products .
Application Summary
Chemical derivatives of the compound are used in a variety of products, including detergents, deodorants, astringents, creams, and antiseptics used in topical applications, cold sterilization procedures, and spermicidal applications .
Method of Application
The specific method of application in the production of these products is not provided in the source .
Results and Outcomes
The compound has been found to be effective in these applications, contributing to the effectiveness of the products .
Surface Disinfection in the Food Industry
Scientific Field
This application falls under the field of Food Safety and Hygiene .
Application Summary
Another application of the compound is in surface disinfection, which is found in the food industry .
Results and Outcomes
The compound has been found to be effective in surface disinfection, contributing to the safety and hygiene in the food industry .
Eigenschaften
IUPAC Name |
4-(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)9-14(4,5)10-6-7-11(15)12(16)8-10/h6-8,15-16H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTKTAZUSYVSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150606 | |
| Record name | 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1,3,3-Tetramethylbutyl)pyrocatechol | |
CAS RN |
1139-46-4 | |
| Record name | 4-(1,1,3,3-Tetramethylbutyl)-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1139-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1139-46-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,1,3,3-tetramethylbutyl)pyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1,1,3,3-TETRAMETHYLBUTYL)PYROCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4WKG57BQX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



